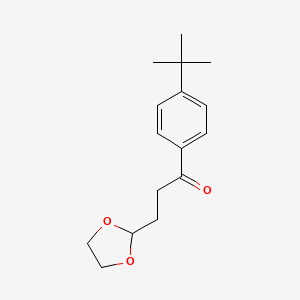
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a propanone moiety containing a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This can be achieved by Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the propanone moiety: The intermediate is then subjected to a reaction with a suitable propanone derivative, such as 1,3-dioxolane-2-carboxylic acid, under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of catalysts to improve yield and selectivity.
- Implementation of purification techniques like recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the dioxolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, sulfuric acid.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one depends on its specific application:
Biological activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical reactivity: The presence of functional groups like the ketone and dioxolane rings allows the compound to participate in various chemical reactions, influencing its reactivity and stability.
相似化合物的比较
Similar Compounds
1-(4-(tert-Butyl)phenyl)-2-(1,3-dioxolan-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is unique due to the combination of the tert-butyl group, phenyl ring, and dioxolane ring, which imparts specific chemical and physical properties that can be leveraged in various applications.
属性
CAS 编号 |
842123-90-4 |
|---|---|
分子式 |
C16H22O3 |
分子量 |
262.34 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C16H22O3/c1-16(2,3)13-6-4-12(5-7-13)14(17)8-9-15-18-10-11-19-15/h4-7,15H,8-11H2,1-3H3 |
InChI 键 |
SPKXAMCESUCLEM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







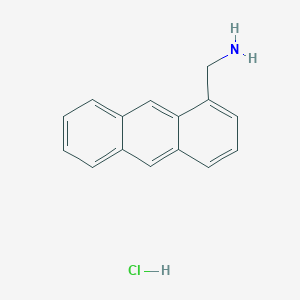
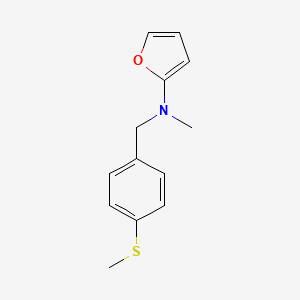
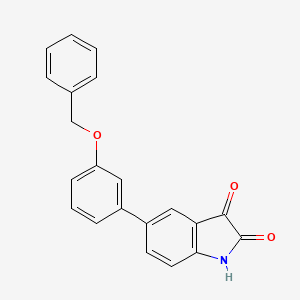

amine](/img/structure/B15053012.png)
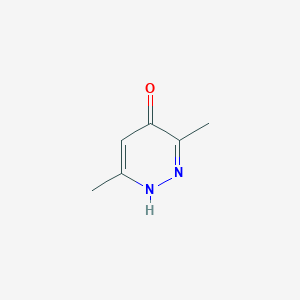

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)

